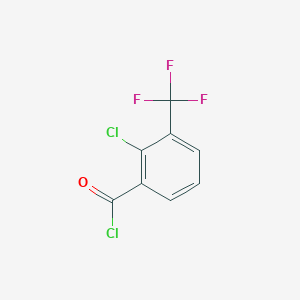

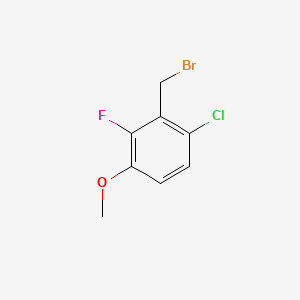

![molecular formula C15H14O3 B1350865 2-[(3-甲氧基苄基)氧基]苯甲醛 CAS No. 350693-45-7](/img/structure/B1350865.png)

2-[(3-甲氧基苄基)氧基]苯甲醛

描述

2-[(3-Methoxybenzyl)oxy]benzaldehyde, also known as 2-methoxybenzaldehyde, is a widely used organic compound in various research and laboratory experiments. It is an aromatic aldehyde with a characteristic sweet-smelling odor. It is used as a reagent in chemical synthesis and as a starting material for the production of a variety of pharmaceuticals, dyes, and fragrances. It is also an important intermediate in the synthesis of many drugs and other compounds.

科学研究应用

氧化反应

2-[(3-甲氧基苄基)氧基]苯甲醛已在氧化反应的背景下进行了研究。Lai、Lepage 和 Lee(2002 年)探索了甲氧基取代苄基苯硫醚的氧化,区分了通过单电子转移反应的氧化剂和通过直接氧原子转移反应的氧化剂。本研究涉及在某些氧化反应中形成甲氧基取代苯甲醛作为中间产物 (Lai,Lepage,& Lee,2002)。

抗癌活性

Lin 等人(2005 年)合成了一系列苄氧基苯甲醛衍生物,包括 2-[(3-甲氧基苄基)氧基]苯甲醛,并针对 HL-60 细胞系测试了它们的抗癌活性。他们发现这些化合物在微摩尔浓度下表现出显着的活性并诱导细胞凋亡 (Lin 等人,2005)。

属性

IUPAC Name |

2-[(3-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCZKSLEFCXSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397325 | |

| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxybenzyl)oxy]benzaldehyde | |

CAS RN |

350693-45-7 | |

| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-[(3-Methoxybenzyl)oxy]benzaldehyde exert its anti-cancer effects?

A: Research suggests that 2-[(3-Methoxybenzyl)oxy]benzaldehyde exhibits anti-cancer activity through multiple mechanisms. [, ] In leukemia cells, it has been shown to:

- Inhibit cell proliferation: The compound suppresses the rapid growth and division of leukemia cells. [, ]

- Induce cell cycle arrest: 2-[(3-Methoxybenzyl)oxy]benzaldehyde promotes G2/M phase arrest, a critical checkpoint in the cell cycle, preventing further cell division. [, ]

- Trigger apoptosis: The compound activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, ultimately leading to programmed cell death. This is evidenced by increased caspase activity, DNA fragmentation, and changes in Bcl-2 family protein expression. []

Q2: What is known about the structure-activity relationship (SAR) of 2-[(3-Methoxybenzyl)oxy]benzaldehyde and its derivatives?

A: While the provided research focuses specifically on 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a study exploring benzyloxybenzaldehyde derivatives identified structural features important for activity against HL-60 leukemia cells. [] The presence of a benzyloxy group at the ortho position of benzaldehyde appears crucial. Additionally, substitutions on the benzyloxy ring, such as a methoxy group at the meta position, contribute to increased potency. [] These findings suggest that further SAR studies could optimize the compound's structure for enhanced activity and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

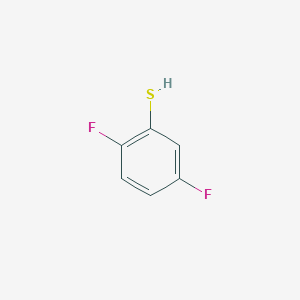

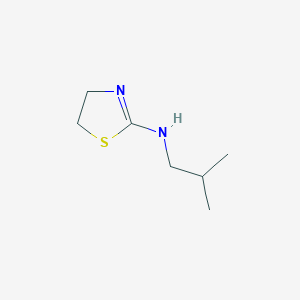

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

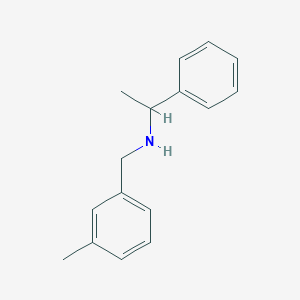

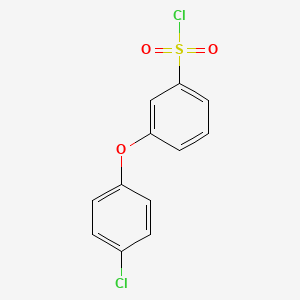

![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

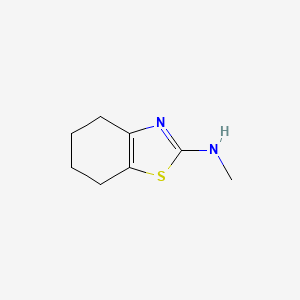

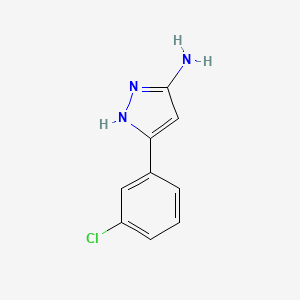

![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)